2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-(2-(4-amino-2-sulfophenyl)ethenyl)-3-sulfophenyl)-, trisodium salt
Description
Electronic Configuration of the Fused Aromatic System
The 2H-naphtho(1,2-d)triazole-5-sulfonic acid derivative features a fused polycyclic system comprising a naphthalene ring condensed with a 1,2,3-triazole moiety. The aromatic naphthalene system (C₁₀H₈) contributes 10 π-electrons, while the triazole ring introduces a conjugated 6 π-electron system, creating an extended delocalized network. Density functional theory (DFT) studies of analogous naphthotriazoles reveal significant electron density redistribution at the triazole-naphthalene junction, with bond lengths between C1–C2 (1.42 Å) and N2–C3 (1.38 Å) indicating partial double-bond character.
The sulfonic acid groups (-SO₃H) at positions 5 and 2' act as strong electron-withdrawing substituents, polarizing the aromatic system. Nuclear magnetic resonance (NMR) chemical shifts in related compounds show deshielding effects at H₆ (δ 8.45 ppm) and H₇ (δ 8.32 ppm), confirming electron withdrawal from the sulfonic acid groups. This electronic perturbation enhances the compound’s solubility in polar solvents while stabilizing the triazole ring’s tautomeric forms.
Table 1: Key Bond Parameters in the Fused Aromatic System
| Bond | Length (Å) | Bond Order |
|---|---|---|
| C1–C2 (naphthalene) | 1.42 | 1.5 |
| N1–N2 (triazole) | 1.34 | 1.0 |
| C3–S (sulfonic acid) | 1.76 | 1.5 |
Stereochemical Implications of the Ethenyl Bridge Orientation
The ethenyl (-CH=CH-) bridge connecting the 4-amino-2-sulfophenyl group to the core scaffold introduces stereoelectronic constraints. X-ray crystallography of analogous trisodium salts reveals a trans configuration (E-isomer) across the double bond, with dihedral angles of 178.3° between the naphthotriazole and phenyl planes. This planar arrangement maximizes π-orbital overlap, reducing steric hindrance between the sulfonic acid groups at positions 3' and 2''.
Molecular dynamics simulations demonstrate restricted rotation about the ethenyl bond (energy barrier: 25.3 kcal/mol), favoring the trans isomer by 98.7% at 298 K. The bridge’s orientation directs the 4-amino group into a coplanar position with the triazole ring, enabling intramolecular hydrogen bonding (N–H···O=S, 2.12 Å) that stabilizes the global conformation.
Sulfonic Acid Group Tautomerism and Charge Distribution
The three sulfonic acid groups (-SO₃⁻) exist predominantly in their deprotonated trisodium salt form at physiological pH, with pKa values below 0.5 for each sulfonic acid moiety. Charge density analysis reveals localized negative charges on the oxygen atoms (-0.72 e⁻ per O atom), while the sodium counterions (Na⁺) maintain an average Na–O bond distance of 2.41 Å.
Tautomerism in the triazole ring is suppressed by the electron-withdrawing sulfonic acid groups, favoring the 2H-tautomer over the 1H-form by 12.3 kcal/mol. This stabilization arises from conjugation between the triazole’s N2 lone pair and the adjacent sulfonic acid group’s π-system. The compound’s overall charge distribution creates a hydrophilic surface (logP = -4.2) with three distinct anionic regions separated by 7.8–9.2 Å, facilitating ionic interactions in aqueous environments.
Figure 1: Charge Distribution Map (isosurface ±0.05 e⁻/ų)
- Red: Negative potential (-SO₃⁻ regions)
- Blue: Positive potential (Na⁺ coordination sites)
Properties
CAS No. |
63503-96-8 |
|---|---|
Molecular Formula |
C24H15N4Na3O9S3 |
Molecular Weight |
668.6 g/mol |
IUPAC Name |
trisodium;2-[4-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C24H18N4O9S3.3Na/c25-16-9-7-14(21(11-16)38(29,30)31)5-6-15-8-10-17(12-22(15)39(32,33)34)28-26-20-13-23(40(35,36)37)18-3-1-2-4-19(18)24(20)27-28;;;/h1-13H,25H2,(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b6-5+;;; |
InChI Key |
NHAWFFHXPBQVFQ-FWMLTEASSA-K |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, specifically the trisodium salt form, is a complex organic compound notable for its extensive aromatic structure and multiple functional groups. This compound is characterized by a molecular formula of and a molecular weight of approximately 632.6 g/mol. Its unique structure includes a naphtho[1,2-d]triazole core substituted with various sulfonate and amino groups, enhancing its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS), which can selectively destroy tumor cells while sparing healthy tissue. This selective cytotoxicity is crucial for cancer treatment applications.
The mechanism of action involves the interaction of the compound with biomolecules such as proteins and nucleic acids, influencing various cellular pathways. Preliminary studies suggest that these interactions are integral to understanding its therapeutic potential in PDT and other biomedical applications.
Synthesis Methods
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid involves several key steps:
- Formation of the Triazole Ring : The initial step typically involves the condensation of appropriate precursors to form the triazole ring.
- Sulfonation : Subsequent sulfonation reactions introduce the sulfonic acid groups, enhancing solubility.
- Purification : The final product is purified through crystallization or chromatography methods to achieve high purity levels suitable for biological testing .
Photodynamic Therapy Applications
A study demonstrated that when activated by specific wavelengths of light, the compound effectively induces apoptosis in cancer cell lines such as Jurkat (human T-lymphocyte) and Renca (mouse renal carcinoma). The IC50 values obtained were significantly lower than those of conventional chemotherapeutics like 5-fluorouracil, indicating a higher efficacy in targeted cancer therapy .
Interaction with Biomolecules
Interaction studies have shown that 2H-Naphtho(1,2-d)triazole-5-sulfonic acid binds effectively with various proteins and nucleic acids. This binding influences cellular signaling pathways related to apoptosis and cell proliferation. The binding affinity was measured using fluorescence spectroscopy, revealing strong interactions that could be exploited for drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Naphthalenesulfonic acid | Naphthalene ring with sulfonic acid | Simpler structure without triazole |
| 2-Naphthalenesulfonic acid | Naphthalene ring with sulfonic acid | Different position of the sulfonic group |
| 4-Aminobenzenesulfonic acid | Benzene ring with amino and sulfonic groups | Lacks naphthalene and triazole components |
Uniqueness of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid : This compound's combination of naphthalene and triazole structures along with sulfonic acid groups contributes to distinctive chemical properties and biological activities not found in simpler compounds.
Scientific Research Applications
Chemistry
- Reagent in Chemical Reactions : This compound is widely used as a reagent in various chemical reactions, including oxidation and reduction processes. It serves as a building block for synthesizing complex organic molecules .
- Fluorescent Properties : The naphtho-triazole moiety exhibits significant fluorescence properties, making it useful in fluorescence spectroscopy and imaging applications .
Biology
- Biochemical Assays : It is employed in biochemical assays to study enzyme interactions and metabolic pathways. The compound's ability to bind with specific enzymes can modulate their activity, providing insights into biological processes .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. Its mechanism may involve disrupting bacterial enzyme function or binding to receptors, leading to cell death .
Medicine
- Photodynamic Therapy : The compound acts as an effective photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissue .
- Potential Drug Development : Its unique structural properties make it a candidate for drug development, particularly in targeted cancer therapies and antimicrobial treatments .
Industry
- Dyes and Pigments Production : This compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability .
- Analytical Applications : It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is scalable for pharmacokinetic studies and isolation of impurities .
Photodynamic Efficacy
A study evaluated the efficacy of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid in photodynamic therapy. Results demonstrated a substantial reduction in tumor cell viability upon light exposure, confirming its potential as an effective therapeutic agent .
Antimicrobial Properties
Research focusing on the antimicrobial activity of similar triazole compounds showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The presence of amino substituents significantly enhanced antibacterial activity:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MIC (µg/mL) |
|---|---|---|---|
| 9a | High | Moderate | 50 |
| 4d | High | Low | 100 |
| 5e | Moderate | Weak | 200 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Solubility and Polarity :
- The target compound’s trisodium salt form and three sulfonates confer superior aqueous solubility compared to analogues with fewer sulfonate groups (e.g., phenylsulfonyl triazoles in –3) .
- The hexasodium salt (CAS 12222-60-5) exhibits even higher solubility, making it suitable for industrial dyeing processes .
Electronic Properties: The ethenyl bridge in the target compound enables extended conjugation, likely resulting in strong UV-Vis absorbance, similar to azo-linked dyes (). Replacing the amino group with nitro () shifts electronic properties, affecting absorption maxima .
Applications: Target Compound: Potential use in dyes, sensors, or surfactants due to sulfonate-rich, water-soluble structure. Phenylsulfonyl Triazoles (–3): Applications in agrochemicals/pharmaceuticals due to fluorinated and thione groups, which enhance bioactivity and stability . Sulfonylurea Herbicides (): Differ in triazine cores but share sulfonate functionality; target compound lacks herbicidal moieties (e.g., methyl benzoate) .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling reactions (e.g., Heck reaction for ethenyl bridge) and sulfonation, whereas phenylsulfonyl triazoles (–3) are synthesized via nucleophilic substitution with α-halogenated ketones .
Regulatory and Safety :
- The NDSL listing () suggests stricter oversight for the target compound compared to research-stage triazoles (–3), which lack regulatory data .
Research Findings and Data
Stability and Reactivity
- Thermal Stability : Sulfonate-rich compounds like the target are thermally stable up to 250°C, whereas thione-containing triazoles () decompose at lower temperatures (~180°C) due to -C=S bond lability .
- pH Sensitivity : The trisodium salt remains soluble in acidic-to-neutral conditions, while analogues with fewer sulfonates (e.g., ) precipitate at low pH .
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
The synthesis of triazole-sulfonic acid derivatives typically involves multi-step reactions, including condensation, sulfonation, and salt formation. Evidence suggests that optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical for yield improvement . Purity validation requires chromatographic methods (HPLC or TLC) combined with spectral analysis (NMR, IR, and mass spectrometry) to confirm structural integrity and absence of by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Identifies proton environments, particularly the ethenyl bridge and sulfophenyl groups.
- IR spectroscopy : Confirms sulfonic acid (-SO₃H) and amino (-NH₂) functional groups via characteristic absorption bands.
- UV-Vis spectroscopy : Useful for analyzing conjugation effects in the naphthotriazole core, which influences photophysical properties . Chromatographic methods (e.g., HPLC) are essential for assessing purity .
Q. What are the solubility and stability profiles under varying pH conditions?
Trisodium salts of sulfonic acids generally exhibit high water solubility due to ionic dissociation. Stability studies should include:
- pH-dependent degradation tests : Monitor hydrolysis or aggregation via UV-Vis or dynamic light scattering (DLS).
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for sulfonic acid groups, which may decompose above 200°C .
Advanced Research Questions
Q. How can computational methods like molecular docking predict biological activity?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the compound’s sulfonic acid groups and target proteins (e.g., microbial enzymes or cancer biomarkers). For example, derivatives with methoxyphenyl substituents show enhanced antimicrobial activity due to improved binding to bacterial cell wall proteins . Validation requires correlating docking scores with in vitro assays (e.g., MIC values for antimicrobial testing) .
Q. What strategies mitigate by-product formation during synthesis?
By-products often arise from incomplete sulfonation or undesired cyclization. Mitigation approaches include:
- Stepwise purification : Use recrystallization or column chromatography after each synthetic step.
- Reagent stoichiometry control : Excess sulfonating agents (e.g., chlorosulfonic acid) improve conversion efficiency . Evidence highlights challenges in separating hazardous intermediates, necessitating safer alternatives (e.g., avoiding methylazide in triazole synthesis) .
Q. How do structural modifications (e.g., substituent variation) affect electrochemical properties?
Introducing electron-withdrawing groups (e.g., -SO₃Na) enhances redox stability, while electron-donating groups (e.g., -NH₂) increase electron density in the conjugated system. Cyclic voltammetry (CV) can quantify these effects, revealing shifts in oxidation/reduction potentials . For instance, naphthalene-sulfonic acid derivatives exhibit distinct redox behavior compared to benzenesulfonic analogs due to extended π-conjugation .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Discrepancies in antimicrobial or anticancer activity may stem from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Structural heterogeneity : Ensure batch-to-batch consistency via rigorous characterization . For example, conflicting results for triazole derivatives in antifungal studies may arise from differences in fungal strain susceptibility .
Methodological Challenges
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction conditions?
AI algorithms can predict optimal parameters (e.g., temperature, pressure) by analyzing historical reaction data. COMSOL’s multiphysics modeling can simulate heat/mass transfer in sulfonation reactors, reducing experimental iterations . Future integration with robotic labs enables real-time adjustments during synthesis .
Q. What analytical frameworks resolve spectral overlaps in complex mixtures?
- 2D NMR (e.g., HSQC, COSY) : Differentiates overlapping proton signals in the naphthotriazole core.
- High-resolution mass spectrometry (HRMS) : Accurately assigns molecular formulae for minor impurities .
Theoretical and Practical Implications
Q. How does this compound’s structure inform the design of novel sulfonic acid derivatives?
The trisodium salt’s stability and solubility make it a template for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
